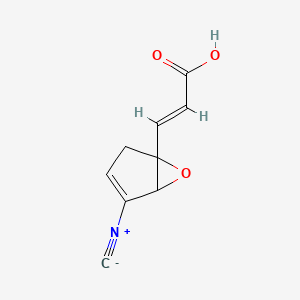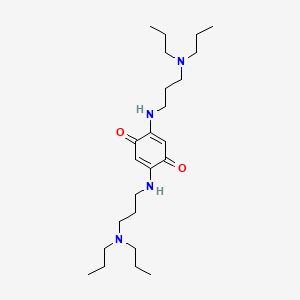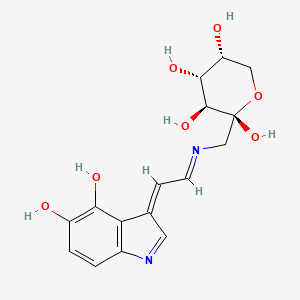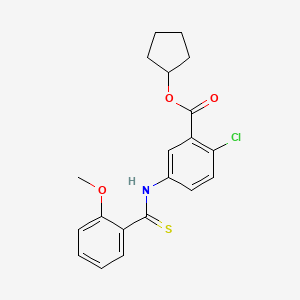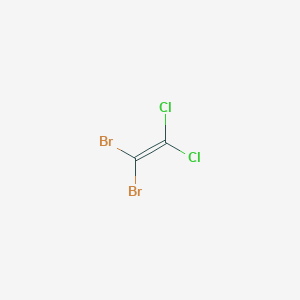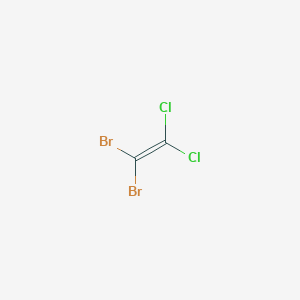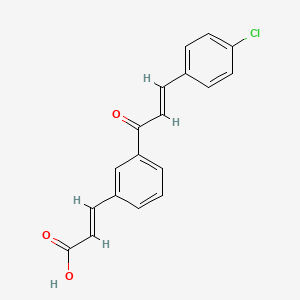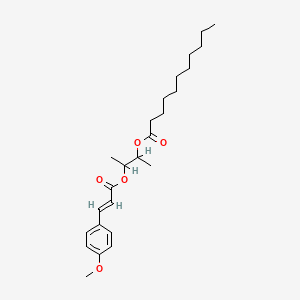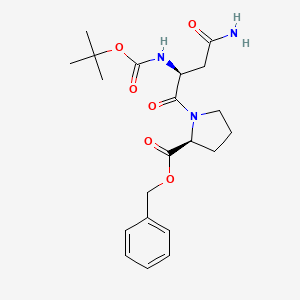
t-Butyloxycarbonyl-asparaginylproline benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butyloxycarbonyl-asparaginylproline benzyl ester is a compound used in organic synthesis, particularly in peptide synthesis. It is a derivative of asparagine and proline, two amino acids, and is often used as a protecting group in peptide synthesis to prevent unwanted reactions at specific sites on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyloxycarbonyl-asparaginylproline benzyl ester typically involves the protection of the amino group of asparagine with a tert-butyloxycarbonyl (Boc) group. This is followed by coupling with proline and subsequent esterification with benzyl alcohol. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, with the Boc group being used to protect the amino group during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
t-Butyloxycarbonyl-asparaginylproline benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
t-Butyloxycarbonyl-asparaginylproline benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of t-Butyloxycarbonyl-asparaginylproline benzyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of asparagine, preventing unwanted side reactions during the synthesis process. The ester bond with benzyl alcohol provides stability and can be selectively cleaved under specific conditions to release the desired peptide .
Comparison with Similar Compounds
Similar Compounds
- t-Butyloxycarbonyl-asparagine methyl ester
- t-Butyloxycarbonyl-proline benzyl ester
- t-Butyloxycarbonyl-asparaginylglycine benzyl ester
Uniqueness
t-Butyloxycarbonyl-asparaginylproline benzyl ester is unique due to its specific combination of asparagine and proline, which provides distinct properties in peptide synthesis. The Boc group offers protection while the benzyl ester provides stability and ease of removal under mild conditions .
Properties
CAS No. |
35930-84-8 |
|---|---|
Molecular Formula |
C21H29N3O6 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
benzyl (2S)-1-[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H29N3O6/c1-21(2,3)30-20(28)23-15(12-17(22)25)18(26)24-11-7-10-16(24)19(27)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H2,22,25)(H,23,28)/t15-,16-/m0/s1 |
InChI Key |
RUWTZERCBURAOJ-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


